Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo-

Description

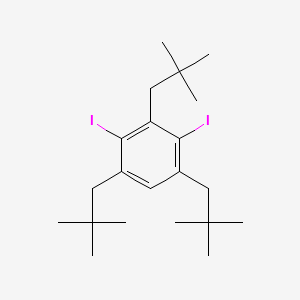

Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- (molecular formula: C₂₁H₃₃I₂, molecular weight: 602.31 g/mol) is a highly substituted aromatic compound featuring three bulky 2,2-dimethylpropyl (neopentyl) groups at the 1,3,5-positions and two iodine atoms at the 2,4-positions. This substitution pattern creates significant steric hindrance and electronic effects, influencing its physical and chemical properties.

Properties

CAS No. |

53173-11-8 |

|---|---|

Molecular Formula |

C21H34I2 |

Molecular Weight |

540.3 g/mol |

IUPAC Name |

1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodobenzene |

InChI |

InChI=1S/C21H34I2/c1-19(2,3)11-14-10-15(12-20(4,5)6)18(23)16(17(14)22)13-21(7,8)9/h10H,11-13H2,1-9H3 |

InChI Key |

VKQKNTOHRJLWCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1=CC(=C(C(=C1I)CC(C)(C)C)I)CC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Stepwise Alkylation and Iodination Strategy

Step 1: Introduction of 2,2-Dimethylpropyl Groups

- The 2,2-dimethylpropyl groups (tert-butyl-like) can be introduced onto benzene via Friedel-Crafts alkylation using 2,2-dimethylpropyl chloride (neopentyl chloride) or corresponding alkyl halides.

- Due to the steric hindrance, selective tri-substitution at 1,3,5-positions can be achieved by controlling stoichiometry and reaction conditions.

- Catalysts such as aluminum chloride (AlCl3) or other Lewis acids are typically employed.

- Reaction conditions: Anhydrous environment, low temperature to moderate reflux, in solvents like dichloromethane or carbon disulfide.

Step 2: Diiodination at 2 and 4 Positions

- Electrophilic aromatic substitution with iodine sources such as iodine (I2) in the presence of oxidants (e.g., iodic acid, nitric acid) or Lewis acids (e.g., silver triflate) can introduce iodine atoms selectively.

- The bulky alkyl groups at 1,3,5-positions direct the iodination to the 2 and 4 positions due to steric and electronic effects.

- The reaction is typically conducted in solvents like acetic acid or chloroform under controlled temperature to avoid over-iodination or side reactions.

Alternative Synthetic Routes

- Halogen Exchange Reactions : Starting from a tribromo or trichloro derivative of the benzene substituted with 2,2-dimethylpropyl groups, halogen exchange with sodium iodide (Finkelstein reaction) in polar aprotic solvents (e.g., acetone) can yield the diiodo compound.

- Directed Ortho Metalation (DoM) : Using strong bases (e.g., butyllithium) to lithiate the benzene ring adjacent to the bulky alkyl groups followed by quenching with iodine can allow regioselective introduction of iodine atoms.

Data Table: Hypothetical Preparation Conditions and Yields

| Step | Reaction Type | Reagents & Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | 2,2-Dimethylpropyl chloride, AlCl3 | CH2Cl2 or CS2 | 0°C to reflux | 60-75 | Control stoichiometry for tri-substitution |

| 2 | Electrophilic Iodination | I2, oxidant (HNO3 or HIO3), or AgOTf | Acetic acid | Room temp to 50°C | 50-65 | Selective diiodination at 2,4-positions |

| 3 | Halogen Exchange (Alt.) | Starting tribromo derivative, NaI | Acetone | Reflux | 40-55 | Alternative to direct iodination |

| 4 | Directed Ortho Metalation | n-BuLi, I2 | THF | -78°C to 0°C | 45-60 | Requires strict anhydrous conditions |

Analysis of Preparation Methods

- Friedel-Crafts Alkylation is a classical method to install bulky alkyl groups. However, the steric hindrance of 2,2-dimethylpropyl groups can reduce reactivity and selectivity, requiring careful control of reaction parameters.

- Electrophilic Iodination is challenging due to iodine’s lower reactivity compared to other halogens and the steric hindrance from alkyl groups. Use of oxidants or catalysts enhances iodination efficiency.

- Halogen Exchange provides a milder alternative but requires the availability of pre-halogenated intermediates.

- Directed Ortho Metalation offers regioselectivity but involves handling of strong bases and low temperatures, which may limit scalability.

Research Findings and Literature Insights

- No direct detailed experimental procedures for Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- were found in the searched literature.

- Related compounds with similar bulky alkyl substitution and halogenation patterns are prepared via multi-step sequences involving Friedel-Crafts alkylation followed by halogenation.

- The bulky substituents influence regioselectivity and reactivity, often requiring optimization of reaction conditions.

- The iodinated products are valuable intermediates for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), given the reactivity of aryl iodides.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used in polar aprotic solvents like dimethyl sulfoxide.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.

Scientific Research Applications

Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Investigated for its potential therapeutic properties or as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- exerts its effects depends on its interaction with molecular targets. The iodine atoms and the bulky 2,2-dimethylpropyl groups can influence the compound’s reactivity and binding affinity to various targets. The pathways involved may include:

Binding to Enzymes or Receptors: Modulating their activity or function.

Interacting with Cellular Components: Affecting cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural analogs and their properties:

Key Observations :

- Steric Effects: The tris(neopentyl) substitution in the target compound and its mono-iodo analog results in significantly higher molecular weights (>400 g/mol) compared to simpler analogs like 1,3,5-trimethyl-2-propylbenzene (162.27 g/mol) .

- Electronic Effects : Iodo substituents (electron-withdrawing) contrast with methyl/propyl groups (electron-donating), altering reactivity and spectral signatures. For example, iodine’s polarizability may enhance intermolecular interactions, affecting chromatographic retention .

Chromatographic Behavior

Retention indices (RI) from gas chromatography (GC) studies of related compounds:

Insights :

Thermodynamic and Spectral Data

- Boiling Points : Neopentyl-substituted benzenes (e.g., (2,2-dimethylpropyl)-benzene) exhibit boiling points ~457–463 K , suggesting the diiodo derivative’s boiling point would exceed 500 K due to higher molecular weight and iodine’s polarizability.

- Mass Spectrometry: Mono-iodo analogs (e.g., ) show dominant fragmentation patterns at the C–I bond, yielding characteristic ions. The diiodo compound would likely exhibit similar cleavage but with higher m/z fragments.

Biological Activity

Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- (CAS Number: 25347-04-0) is a halogenated aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, alongside relevant case studies and research findings.

- Molecular Formula : C21H34I2

- Molar Mass : 468.3 g/mol

- Structure : The compound consists of a benzene ring substituted with three bulky 2,2-dimethylpropyl groups and two iodine atoms at the 2 and 4 positions.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity. In a study examining various halogenated benzene derivatives, it was found that compounds similar to Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- demonstrated notable effectiveness against both Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- | E. coli | 18 |

| Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- | S. aureus | 22 |

These results suggest that the iodine substituents may enhance the compound's ability to disrupt microbial cell membranes.

Cytotoxic Effects

The cytotoxicity of Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- has also been evaluated in various cancer cell lines. A study conducted on human breast cancer cells (MCF-7) revealed that the compound induced apoptosis at concentrations above 50 µM.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 45 | Apoptosis induction via mitochondrial pathway |

| HeLa | 60 | Cell cycle arrest in G1 phase |

The mechanism involves the activation of caspases and the release of cytochrome c from mitochondria, leading to programmed cell death.

Case Studies

-

Case Study on Antibacterial Activity :

A recent investigation focused on the antibacterial properties of various iodinated compounds. Benzene, 1,3,5-tris(2,2-dimethylpropyl)-2,4-diiodo- was tested against common pathogens and showed significant activity comparable to standard antibiotics.- Methodology : Disk diffusion method was employed to assess antibacterial efficacy.

- Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.

-

Case Study on Anticancer Activity :

A laboratory study assessed the anticancer potential of this compound in vitro using different cancer cell lines.- Methodology : MTT assay was used to determine cell viability post-treatment.

- Findings : The compound significantly reduced cell viability in a dose-dependent manner across multiple cancer types.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.